molecular formula C3H7ClO2S B2504315 2-Methoxyethane-1-sulfinyl chloride CAS No. 1860088-32-9

2-Methoxyethane-1-sulfinyl chloride

Cat. No.: B2504315
CAS No.: 1860088-32-9
M. Wt: 142.6
InChI Key: CCJQEPBIDOAYEJ-UHFFFAOYSA-N
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Description

2-Methoxyethane-1-sulfinyl chloride is an organosulfur compound with the molecular formula C3H7ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl chloride group attached to a methoxyethane backbone. This compound is used in various chemical reactions and has applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethane-1-sulfinyl chloride can be synthesized through the reaction of methoxyethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride group. The general reaction is as follows: [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SOCl} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethane-1-sulfinyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfinyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction can lead to the formation of sulfinyl or sulfide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., ethanol) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Produces sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation: Forms sulfonyl chlorides or sulfonic acids.

    Reduction: Yields sulfinyl or sulfide compounds.

Scientific Research Applications

2-Methoxyethane-1-sulfinyl chloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl derivatives.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethane-1-sulfinyl chloride involves the reactivity of the sulfinyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfinyl chloride to form sulfonyl derivatives. The pathways involved typically include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanesulfonyl chloride
  • 2-Chloroethanesulfonyl chloride
  • Cyclohexanesulfonyl chloride
  • 3-Chloropropanesulfonyl chloride

Uniqueness

2-Methoxyethane-1-sulfinyl chloride is unique due to its methoxyethane backbone, which imparts specific reactivity and solubility properties. Compared to other sulfonyl chlorides, it offers distinct advantages in terms of reaction selectivity and the ability to form specific sulfonyl derivatives.

Properties

IUPAC Name

2-methoxyethanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJQEPBIDOAYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860088-32-9
Record name 2-methoxyethane-1-sulfinyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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